molecular formula C13H16BrClN2O2 B6710427 N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide

Cat. No.: B6710427
M. Wt: 347.63 g/mol
InChI Key: CQGAYGKRVPCFSI-UHFFFAOYSA-N
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Description

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-7-4-8(5-9(15)11(7)14)12(19)17-13(2,3)6-10(16)18/h4-5H,6H2,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAYGKRVPCFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)NC(C)(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the amide bond: This can be achieved through the reaction of an appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Halogenation: Introduction of the bromine and chlorine atoms into the aromatic ring can be accomplished using halogenating agents like bromine and chlorine gas or their respective compounds.

    Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methyl-4-oxobutan-2-yl)-3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboxamide
  • tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate

Uniqueness

N-(4-amino-2-methyl-4-oxobutan-2-yl)-4-bromo-3-chloro-5-methylbenzamide is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties

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